![molecular formula C14H14N4O2 B8041293 4-amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B8041293.png)
4-amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide is an organic compound with significant potential in various scientific fields. This compound features an amino group and a hydrazinecarbonyl group attached to a benzamide structure, making it a versatile molecule for chemical synthesis and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminobenzoic acid and 4-nitrobenzoyl chloride.
Formation of Intermediate: The 4-aminobenzoic acid reacts with 4-nitrobenzoyl chloride in the presence of a base such as pyridine to form 4-nitro-N-[4-(aminocarbonyl)phenyl]benzamide.
Reduction: The nitro group is then reduced to an amino group using a reducing agent like tin(II) chloride in hydrochloric acid, yielding 4-amino-N-[4-(aminocarbonyl)phenyl]benzamide.
Hydrazinecarbonyl Group Introduction: Finally, the amino group is converted to a hydrazinecarbonyl group by reacting with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can further modify the hydrazinecarbonyl group, potentially forming hydrazones or other derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydrazones or amines.
Substitution: Acylated or alkylated derivatives.
科学研究应用
4-amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of dyes, polymers, and other materials requiring specific functional groups.
作用机制
The mechanism of action of 4-amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound may interfere with cellular pathways by binding to DNA or proteins, leading to altered cellular functions.
相似化合物的比较
Similar Compounds
4-aminobenzoic acid: A precursor in the synthesis of 4-amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide, known for its use in folate synthesis.
4-nitrobenzamide: Another related compound, used in various synthetic applications.
4-hydrazinobenzoic acid: Shares the hydrazine functional group, used in similar biochemical applications.
Uniqueness
This compound is unique due to its combination of functional groups, allowing it to participate in a wide range of chemical reactions and making it a valuable tool in synthetic chemistry and biomedical research.
属性
IUPAC Name |
4-amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c15-11-5-1-9(2-6-11)13(19)17-12-7-3-10(4-8-12)14(20)18-16/h1-8H,15-16H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKKNNKLWORTRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NN)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
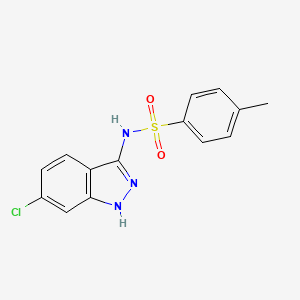
![2-[(E)-2-(benzotriazol-2-yl)ethenyl]benzenesulfonic acid](/img/structure/B8041219.png)

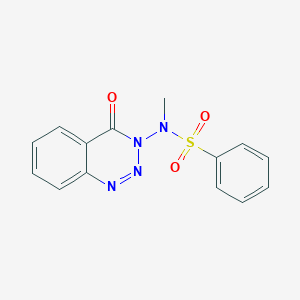
![4H-Thieno[3,2-C]chromene-2-carboxylic acid N'-acetyl-hydrazide](/img/structure/B8041241.png)
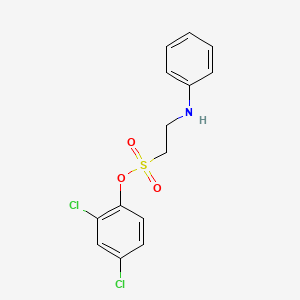
![N-[4-chloro-3-[(2-hydroxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B8041258.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B8041264.png)
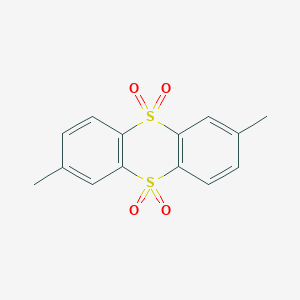
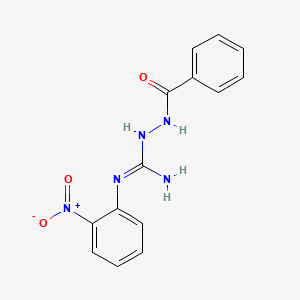
![4-Chloro-8-ethyl-1,3-dimethylpyrazolo[3,4-b]quinoline](/img/structure/B8041282.png)
![4-Chloro-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline](/img/structure/B8041285.png)
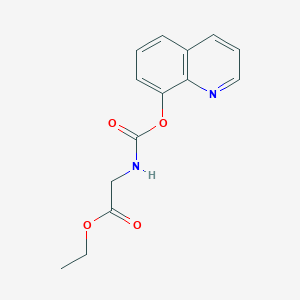
![[3-(Carbamimidoylsulfanylmethyl)-1,4-dioxonaphthalen-2-yl]methyl carbamimidothioate;hydrochloride](/img/structure/B8041299.png)
